3,3-Difluoropiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFCNNRJNWVTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673016 | |

| Record name | 3,3-Difluoropiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206540-41-1 | |

| Record name | 3,3-Difluoropiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluoropiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 3,3-Difluoropiperidin-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 3,3-Difluoropiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated lactam that holds significant potential as a building block in medicinal chemistry. The introduction of a gem-difluoro group at the C3 position of the piperidin-2-one scaffold can profoundly influence its conformational preferences, metabolic stability, and biological activity. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design and development. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, supported by comparative data from related compounds. In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters, empowering researchers to generate robust and reliable data.

Molecular Structure and Key Identifiers

The structural integrity and fundamental properties of a compound are the bedrock of its chemical characterization.

-

Molecular Formula: C₅H₇F₂NO

-

Molecular Weight: 135.11 g/mol

-

IUPAC Name: this compound

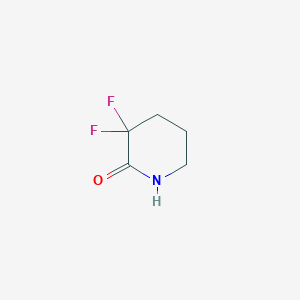

Structure:

Caption: 2D structure of this compound.

Tabulated Physicochemical Properties: A Comparative Analysis

To contextualize the properties of this compound, the following table presents its predicted values alongside data for its non-fluorinated parent compound, Piperidin-2-one, and the related 3,3-Difluoropiperidine.

| Property | This compound (Predicted) | Piperidin-2-one (Experimental/Predicted) | 3,3-Difluoropiperidine (Predicted) |

| Melting Point (°C) | 70 - 90 | 38 - 40 | N/A (likely a salt) |

| Boiling Point (°C) | 250 - 270 | 256 - 258 | 114.3 ± 40.0 |

| Water Solubility | Moderately Soluble | 329 g/L (Predicted)[1] | Soluble |

| pKa (amide N-H) | 16 - 18 | ~17 | 6.51 ± 0.10 (amine)[2] |

| LogP | -0.1 to 0.5 | -0.4 (Predicted)[1] | N/A |

Detailed Analysis of Physicochemical Properties

The introduction of geminal fluorine atoms at the C3 position is expected to induce significant electronic and conformational effects, thereby modulating the physicochemical properties relative to the parent piperidin-2-one scaffold.

Thermal Properties: Melting and Boiling Point

The gem-difluoro substitution is anticipated to increase both the melting and boiling points of this compound compared to piperidin-2-one. This is attributable to the increased molecular weight and the introduction of strong C-F dipoles, which can lead to more ordered crystal packing (increasing melting point) and stronger intermolecular dipole-dipole interactions (increasing boiling point).

Solubility

The presence of two fluorine atoms is expected to decrease aqueous solubility compared to the highly soluble piperidin-2-one. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. The overall increase in the nonpolar surface area may reduce its miscibility with water. However, it is expected to exhibit good solubility in polar organic solvents such as ethanol, methanol, and DMSO.

Acidity (pKa)

The amide proton (N-H) of a lactam is generally weakly acidic. The strong electron-withdrawing inductive effect of the two fluorine atoms at the adjacent carbon is expected to slightly increase the acidity of the N-H bond (i.e., lower its pKa) compared to piperidin-2-one. However, this effect is transmitted through several sigma bonds and is not expected to be dramatic.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine is known to increase lipophilicity. Therefore, this compound is predicted to have a higher LogP value than piperidin-2-one, making it more lipophilic. This can enhance its ability to cross biological membranes.

Predicted Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show three methylene proton signals. The protons on C4 and C6 will be adjacent to a nitrogen or a carbonyl group, respectively, shifting them downfield. The protons on C5 will be further upfield. The protons on C4 will likely appear as a triplet of triplets due to coupling with the C5 protons and the two fluorine atoms.

-

¹³C NMR: The spectrum will display five distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal. The C3 carbon, bonded to two fluorine atoms, will appear as a triplet with a large ¹JCF coupling constant.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.[3][4][5] This signal will likely be a triplet due to coupling with the C4 protons.

-

Infrared (IR) Spectroscopy: Key characteristic peaks are expected for the N-H stretch (around 3200 cm⁻¹) and the lactam C=O stretch (around 1650-1680 cm⁻¹).[6][7][8][9][10] Strong C-F stretching bands are anticipated in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 135.[11][12][13][14] Common fragmentation patterns would involve the loss of CO, F, and subsequent ring fragmentation.

Experimental Protocols

The following protocols are standardized methods for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate method for determining the melting point and enthalpy of fusion of a pure crystalline solid.[15][16][17] It measures the heat flow into the sample as a function of temperature.

Protocol:

-

Calibrate the DSC instrument using a certified indium standard.

-

Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Crimp the pan with a lid. An empty, crimped pan will be used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 2 °C/min) under a nitrogen atmosphere (50 mL/min).[17]

-

Record the heat flow versus temperature. The melting point is determined as the onset temperature of the melting endotherm.

Aqueous Solubility Determination

Rationale: This protocol determines the equilibrium solubility of a compound in an aqueous buffer, which is critical for understanding its behavior in biological systems.[18][19]

Protocol:

-

Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., pH 7.4).

-

Add an excess amount of this compound to a known volume of the buffer in a sealed vial. The presence of undissolved solid should be visible.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or LC-MS.

pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable functional groups by monitoring pH changes during titration with a strong acid or base.[20][21][22][23][24]

Protocol:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.

-

Immerse a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[21]

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve at the half-equivalence point.

LogP Determination by Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[1][25][26][27][28]

Protocol:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents and allowing the phases to separate.

-

Dissolve a known amount of this compound in either the n-octanol-saturated water or the water-saturated n-octanol.

-

Add a known volume of the second solvent to create a two-phase system.

-

Shake the mixture vigorously for a set period to ensure thorough mixing and allow the compound to partition between the two phases.

-

Allow the mixture to stand undisturbed until the two phases have completely separated.

-

Carefully sample each phase and determine the concentration of the compound in both the aqueous and n-octanol layers using an appropriate analytical technique (e.g., HPLC-UV or LC-MS).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Caption: Workflow for Aqueous Solubility Determination.

Sources

- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophysics.org [biophysics.org]

- 6. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. LACTAMIDE(2043-43-8) IR Spectrum [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 2-Piperidinone [webbook.nist.gov]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Showing Compound 2-Piperidinone (FDB028421) - FooDB [foodb.ca]

- 15. web.williams.edu [web.williams.edu]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 23. asdlib.org [asdlib.org]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 26. researchgate.net [researchgate.net]

- 27. waters.com [waters.com]

- 28. scispace.com [scispace.com]

An In-depth Technical Guide to the Reactivity and Stability of 3,3-Difluoropiperidin-2-one

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The introduction of fluorine can significantly influence metabolic stability, lipophilicity, and binding affinity.[1] This guide focuses on 3,3-difluoropiperidin-2-one, a fluorinated heterocyclic building block of growing interest in drug discovery. The presence of the gem-difluoro group adjacent to the amide carbonyl in a six-membered ring system presents a unique combination of steric and electronic effects that profoundly impact its reactivity and stability.

This document provides a comprehensive technical overview of the core chemical principles governing this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, conformational preferences, and a detailed analysis of its stability under various conditions, supported by field-proven insights and experimental methodologies.

Molecular Structure and Conformational Analysis

The piperidinone ring in this compound, like its non-fluorinated counterpart, is not planar and adopts a chair or boat conformation. However, the presence of the two fluorine atoms at the 3-position significantly influences the conformational equilibrium. Computational and experimental studies on related 3-fluoropiperidines and 3,5-difluoropiperidines have shown a strong preference for the fluorine atoms to occupy an axial position.[2][3] This preference is attributed to a combination of electrostatic and hyperconjugative interactions.[3]

In the case of this compound, the gem-difluoro group introduces significant steric bulk and strong dipole moments from the C-F bonds. It is predicted that the chair conformation would be favored, with one fluorine atom in an axial position and the other in an equatorial position. This arrangement would be influenced by the desire to minimize steric interactions and optimize orbital overlap for hyperconjugation.

Chemical Stability

The stability of a pharmaceutical intermediate is a critical parameter that influences its storage, handling, and formulation.[4] The gem-difluoro group in this compound is anticipated to enhance the metabolic stability of the molecule.

Hydrolytic Stability

The amide bond in lactams is susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis is influenced by the ring size, with δ-lactams (six-membered rings) generally exhibiting moderate reactivity.[5] The presence of the electron-withdrawing gem-difluoro group at the α-carbon is expected to have a complex effect on the hydrolytic stability of the lactam. The inductive effect of the fluorine atoms can polarize the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. However, the fluorine atoms may also shield the carbonyl group from the approach of a nucleophile.

A comparative study on the hydrolysis of lactams of varying ring sizes revealed that δ-valerolactam has a similar reactivity to β-propiolactam, while γ-butyrolactam is hydrolyzed considerably slower.[5] It is plausible that this compound will exhibit enhanced stability against hydrolysis compared to its non-fluorinated analog due to the electronic and steric effects of the fluorine atoms.

Thermal Stability

Fluorinated organic compounds often exhibit enhanced thermal stability.[6] The strong carbon-fluorine bond contributes to the overall robustness of the molecule at elevated temperatures. Forced degradation studies are essential to determine the thermal liability of this compound and to identify potential degradation products.[7] Such studies typically involve exposing the compound to dry and wet heat over a defined period.[7]

Photostability

Photostability is another crucial aspect of a drug candidate's profile. The susceptibility of a molecule to degradation by light can impact its shelf-life and efficacy. Forced degradation studies under controlled light exposure (e.g., using xenon or metal halide lamps) are necessary to evaluate the photostability of this compound.[7][8]

Degradation Pathways

Forced degradation studies under hydrolytic, oxidative, thermal, and photolytic conditions are crucial for identifying potential degradation products and elucidating degradation pathways.[9] For lactams, the primary degradation pathway under hydrolytic conditions is ring-opening to form the corresponding amino acid. Under oxidative conditions, various oxidation products could be formed. The identification of these degradation products is critical for ensuring the safety and quality of any potential drug product.[9]

Reactivity Profile

The reactivity of this compound is governed by the interplay of the lactam functionality and the adjacent gem-difluoro group.

Reactivity towards Nucleophiles

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing nature of the gem-difluoro group is expected to enhance the electrophilicity of the carbonyl carbon. However, as mentioned earlier, steric hindrance from the fluorine atoms may modulate this reactivity. Studies on related α,α-difluorinated ketones have shown that they can act as effective electrophilic warheads for covalent inhibition of enzymes.[10]

Reactivity towards Electrophiles

The nitrogen atom of the lactam can act as a nucleophile, particularly after deprotonation. The acidity of the N-H proton will be influenced by the electron-withdrawing gem-difluoro group.

Reactions at the α-Carbon

The presence of the gem-difluoro group at the 3-position blocks reactions that would typically occur at the α-carbon of a lactam, such as enolate formation and subsequent alkylation.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with UV detector or Mass Spectrometer

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the solution at 60 °C for 24 hours.

-

Neutralize the solution with 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the solution at room temperature for 24 hours.

-

Neutralize the solution with 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in an oven at 70 °C for 7 days.

-

Dissolve the sample in methanol to a concentration of 1 mg/mL.

-

Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Dissolve the sample in methanol to a concentration of 1 mg/mL.

-

Dilute to a final concentration of 100 µg/mL with mobile phase and analyze by HPLC.

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Data Presentation

Table 1: Predicted Physicochemical Properties of Piperidin-2-one and the Influence of Fluorination

| Property | Piperidin-2-one[11] | Predicted for this compound | Rationale for Prediction |

| Molecular Weight | 99.13 g/mol | 135.12 g/mol | Addition of two fluorine atoms |

| logP | -0.4 to -0.14 | Higher | Fluorine substitution generally increases lipophilicity. |

| pKa (Acidic) | 14.89 | Lower | The electron-withdrawing fluorine atoms will increase the acidity of the N-H proton. |

| Polar Surface Area | 29.1 Ų | Similar | The polar surface area is primarily determined by the amide group. |

| Water Solubility | 329 g/L | Lower | Increased lipophilicity generally leads to lower aqueous solubility. |

Note: The predicted values for this compound are based on general principles of fluorine chemistry and require experimental verification.

Visualizations

Diagram 1: Key Factors Influencing the Stability of this compound

Caption: Key factors influencing the stability of this compound.

Diagram 2: General Reactivity Profile of this compound

Caption: General reactivity profile of this compound.

Conclusion

This compound is a promising building block for medicinal chemistry, offering the potential for enhanced metabolic stability and unique conformational properties. While specific experimental data for this compound is limited, a comprehensive understanding of its reactivity and stability can be extrapolated from related fluorinated lactams and piperidines. The gem-difluoro group at the 3-position is expected to significantly influence its hydrolytic stability and reactivity towards nucleophiles. Further experimental investigation, particularly through forced degradation studies and detailed kinetic analysis, is crucial to fully characterize this valuable synthetic intermediate and unlock its full potential in drug discovery.

References

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Advances in the synthesis of α,α-difluoro-γ-lactams. (2020). ResearchGate. Retrieved from [Link]

-

Thermal Stability of Amorphous Solid Dispersions. (2021). PubMed Central (PMC). Retrieved from [Link]

-

The conformational preferences of 3-fluoropiperidine (1) and... (n.d.). ResearchGate. Retrieved from [Link]

-

gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (2020). ResearchGate. Retrieved from [Link]

-

A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. (2011). PubMed Central (PMC). Retrieved from [Link]

-

Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. Retrieved from [Link]

-

3,3-Difluoropiperidine. (n.d.). PubChem. Retrieved from [Link]

-

X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI. Retrieved from [Link]

-

Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. (2022). Organic Letters. Retrieved from [Link]

-

How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2023). Retrieved from [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed Central (PMC). Retrieved from [Link]

-

Synthetic methods for compounds containing fluoro-lactam units. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Reactions of some perfluoroolefins with S-containing nucleophiles. (1992). Sci-Hub. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). PubMed Central (PMC). Retrieved from [Link]

-

Stability evaluation of [18F]AlF-NOTA-octreotide. (2018). Retrieved from [Link]

-

Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. (2023). ChemRxiv. Retrieved from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Retrieved from [Link]

-

Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. (2022). PubMed Central (PMC). Retrieved from [Link]

-

Showing Compound 2-Piperidinone (FDB028421). (n.d.). FooDB. Retrieved from [Link]

-

The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. (2021). MDPI. Retrieved from [Link]

-

X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). JYX: JYU. Retrieved from [Link]

-

Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2023). PubMed Central (PMC). Retrieved from [Link]

-

Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. (2022). MDPI. Retrieved from [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (2023). ChemRxiv. Retrieved from [Link]

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023). PubMed Central (PMC). Retrieved from [Link]

-

Advances in the synthesis of α,α-difluoro-γ-lactams. (2021). Scilit. Retrieved from [Link]

-

Cu(II)-Catalyzed Unsymmetrical Di-oxidation of gem-Difluoroalkenes to Generate α,α-Difluorinated-α-Phenoxyketones. (2018). PubMed Central (PMC). Retrieved from [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2018). PubMed Central (PMC). Retrieved from [Link]

-

Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. (2022). ChemRxiv. Retrieved from [Link]

-

Solid-state NMR and IR for the analysis of pharmaceutical solids: polymorphs of fosinopril sodium. (1995). PubMed. Retrieved from [Link]

-

Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. (2021). ACS Publications. Retrieved from [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2023). Environmental Science & Technology. Retrieved from [Link]

-

Renewable Reagent for Nucleophilic Fluorination. (2020). PubMed Central (PMC). Retrieved from [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved from [Link]

-

DRUG LIKENESS AND PHYSICOCHEMICAL PROPERTIES EVALUATION OF THE ALKALOIDS FOUND IN BLACK PEPPER: PIPERINE, PIPERIDINE, PIPERETTINE AND PIPERANINE. (2015). ResearchGate. Retrieved from [Link]

-

Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. (2022). PubMed Central (PMC). Retrieved from [Link]

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2006). PubMed. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]

- 5. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. biotech-asia.org [biotech-asia.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Showing Compound 2-Piperidinone (FDB028421) - FooDB [foodb.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Boc-3,3-Difluoropiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic protocol for N-Boc-3,3-difluoropiperidin-2-one, a valuable fluorinated building block for the development of novel therapeutics. The described methodology is designed to be accessible to researchers with a background in organic synthesis and is presented with a focus on mechanistic understanding, practical execution, and safety. This document outlines two primary synthetic strategies, with a detailed, step-by-step protocol for the more established route involving deoxofluorination.

Introduction: The Significance of Fluorinated Piperidines

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties.[1] Specifically, the incorporation of a gem-difluoro moiety can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. The piperidine scaffold is a prevalent motif in numerous FDA-approved drugs, and its fluorination represents a promising avenue for the development of new chemical entities with enhanced therapeutic profiles. N-Boc-3,3-difluoropiperidin-2-one serves as a versatile intermediate, enabling the introduction of this key fluorinated pharmacophore into a variety of molecular architectures.

Synthetic Strategies: An Overview

Two principal retrosynthetic pathways are considered for the synthesis of N-Boc-3,3-difluoropiperidin-2-one. The primary route, and the focus of the detailed protocol, involves the deoxofluorination of a β-keto lactam intermediate. An alternative approach relies on the direct α,α-difluorination of the parent lactam using an electrophilic fluorine source.

Sources

Application Note: Optimizing Suzuki-Miyaura Coupling for the Synthesis of Arylated 3,3-Difluoropiperidin-2-one Derivatives

Introduction: The Significance of Fluorinated Piperidinones

The 3,3-difluoropiperidin-2-one scaffold is a privileged structure in modern medicinal chemistry. The introduction of a gem-difluoro group onto the piperidinone core imparts a range of desirable pharmacological properties. This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity and pKa, and enforce specific molecular conformations that can lead to improved binding affinity and selectivity for biological targets. Consequently, this motif is increasingly explored in the development of novel therapeutics, including dopamine D4 receptor antagonists.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized centers.[2][3] Its application to the this compound core, typically via a halogenated precursor, allows for the direct installation of diverse aryl and heteroaryl groups. This modular approach is invaluable in drug discovery for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the key parameters, a detailed experimental protocol, and troubleshooting advice for performing Suzuki coupling on this important heterocyclic system.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational optimization and troubleshooting. The reaction is a palladium-catalyzed process that couples an organoboron reagent (like a boronic acid) with an organohalide.[4] The cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the this compound substrate. This forms a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[5]

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Optimization of Reaction Conditions: A Scientist's Guide

The success of the Suzuki coupling on the this compound scaffold is highly dependent on the careful selection of several key parameters. The electronic properties of the fluorinated ring can influence reactivity, making thoughtful optimization essential.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is paramount. While numerous systems exist, they are not universally applicable.

-

Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For more challenging couplings, pre-formed catalysts that generate the active Pd(0) species more readily, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are often superior.[3][6]

-

Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

-

Electron-rich, bulky phosphines (e.g., Buchwald ligands like XPhos, SPhos): These are often the first choice for difficult substrates. The electron-rich nature promotes the oxidative addition step, while the bulkiness facilitates the final reductive elimination.[6]

-

Bidentate phosphines (e.g., dppf): Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are also highly effective and are often used in catalyst systems like Pd(dppf)Cl₂.[7][8]

-

The Role of the Base

The base is not a mere spectator; it is critical for activating the boronic acid.[5] The choice of base can dramatically affect reaction yield and profile.

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a common, cost-effective first choice.[6] Cesium carbonate is more expensive but often gives superior results due to its higher solubility and basicity.

-

Phosphates (K₃PO₄): Potassium phosphate is a moderately strong base that is particularly effective in anhydrous conditions and can help suppress the unwanted side reaction of protodeboronation (hydrolysis of the boronic acid).[6][7]

-

Aqueous vs. Anhydrous: The reaction generally requires water for the base to effectively activate the boronic acid. However, excessive water can be detrimental.[8] Anhydrous conditions with a base like K₃PO₄ can be advantageous if protodeboronation is a significant issue.[6]

Solvent System

A suitable solvent system must dissolve, at least partially, both the organic electrophile and the inorganic base. Biphasic systems are common.

-

Ethers (Dioxane, THF, 2-MeTHF): 1,4-Dioxane is a traditional and highly effective solvent.[6] Tetrahydrofuran (THF) and its safer alternative 2-Methyltetrahydrofuran (2-MeTHF) are also excellent choices.

-

Aromatic Hydrocarbons (Toluene): Toluene is often used for higher temperature reactions.

-

Polar Aprotic Solvents (DMF): N,N-Dimethylformamide (DMF) can be useful for substrates with poor solubility, often used in combination with water.[5]

-

Solvent/Water Ratio: A common starting point is a 4:1 to 10:1 ratio of organic solvent to water.[6][7]

Temperature

Most Suzuki couplings require heating to proceed at a reasonable rate. Typical reaction temperatures range from 70 °C to 110 °C.[8][9] The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the substrate.

Comparative Analysis of Reaction Conditions

The following table summarizes common starting points for the Suzuki coupling of a hypothetical 5-Bromo-3,3-difluoropiperidin-2-one.

| Parameter | Condition 1 (General Purpose) | Condition 2 (For Difficult Couplings) | Condition 3 (Anhydrous) |

| Pd-Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2-4 mol%) |

| Ligand | — | XPhos (4-8 mol%) | SPhos (4-8 mol%) |

| Base | K₂CO₃ (2.5 equiv.) | Cs₂CO₃ (2.5 equiv.) | K₃PO₄ (3.0 equiv.) |

| Solvent | Dioxane / H₂O (5:1) | 2-MeTHF / H₂O (10:1) | Toluene (anhydrous) |

| Temperature | 90 °C | 100 °C | 110 °C |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-bromo-3,3-difluoropiperidin-2-one derivative with a generic arylboronic acid.

Workflow Diagram

Sources

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Stereoselective Synthesis of Substituted 3,3-Difluoropiperidin-2-ones

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Importance of Fluorinated Piperidinones in Medicinal Chemistry

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and bioactive compounds.[1][2] Introducing fluorine atoms into these structures can profoundly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[3] Specifically, the 3,3-difluoropiperidin-2-one moiety represents a privileged structural motif. The gem-difluoro group at the C3 position acts as a bioisostere for a carbonyl or hydroxyl group while introducing a localized dipole and increasing lipophilicity without a significant increase in steric bulk. These attributes make chiral 3,3-difluoropiperidin-2-ones highly sought-after building blocks in modern drug discovery.[1][4]

However, the stereocontrolled synthesis of these structures presents a significant challenge. The creation of a quaternary stereocenter adjacent to the difluorinated carbon requires robust and highly selective synthetic methodologies. This guide provides an in-depth overview of field-proven strategies and detailed protocols for the stereoselective synthesis of substituted 3,3-difluoropiperidin-2-ones, with a focus on explaining the causal relationships behind experimental choices to ensure reproducibility and success.

Strategic Approaches to Stereocontrol

The key to successfully synthesizing chiral 3,3-difluoropiperidin-2-ones lies in the precise control of stereochemistry during the formation of the substituted carbon center. The primary strategies employed can be broadly categorized into two main approaches:

-

Chiral Auxiliary-Mediated Synthesis: This classic and reliable method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate.[5][6] The auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, after which it is cleaved to yield the desired enantiomerically enriched product.

-

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. This is often a more atom-economical and elegant strategy. For the synthesis of 3,3-difluoropiperidin-2-ones, this may involve asymmetric hydrogenation, conjugate additions, or other catalytic transformations.

This guide will delve into a powerful and well-documented strategy that combines aspects of both: the use of Evans' chiral oxazolidinone auxiliaries for the diastereoselective alkylation of an N-acylated precursor, followed by cyclization to form the desired piperidinone ring.

Core Strategy: Diastereoselective Alkylation Using Evans' Chiral Auxiliary

The foundational principle of this approach is to use a chiral auxiliary to create a diastereomeric intermediate that allows for the facial-selective introduction of a substituent. Evans' oxazolidinones are particularly effective for this purpose due to their rigid, well-defined structures that effectively shield one face of the enolate intermediate.[7][8]

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol exerted by the Evans' auxiliary stems from the formation of a conformationally rigid chelated enolate. Upon treatment with a base like sodium hexamethyldisilazide (NaHMDS), the N-acyl oxazolidinone forms a Z-enolate. The sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the system into a planar, chelated structure. The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) then effectively blocks one face of the enolate from the incoming electrophile.

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of the N-Acyl Evans' Auxiliary Precursor

This protocol describes the acylation of a commercially available chiral oxazolidinone with a difluoroacetylating agent.

Materials:

-

(R)-4-benzyl-2-oxazolidinone

-

2,2-Difluoro-2-(phenylseleno)acetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) and 2,2-difluoro-2-(phenylseleno)acetic acid (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Coupling: Add DMAP (0.1 eq) followed by the portion-wise addition of DCC (1.2 eq).

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxazolidinone is consumed.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of cold DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-acylated product.

Trustworthiness Check: The successful synthesis of the acylated product can be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The presence of the characteristic difluoro signal in the ¹⁹F NMR spectrum is a key indicator.

Protocol 2: Diastereoselective Alkylation

This protocol details the crucial stereocenter-forming step.

Materials:

-

N-acylated oxazolidinone from Protocol 1

-

Sodium hexamethyldisilazide (NaHMDS), 1.0 M solution in THF

-

Allyl bromide (or other suitable electrophile)

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stirring bar

-

Schlenk flask or similar apparatus for air-sensitive reactions

-

Dry ice/acetone bath

Procedure:

-

Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-acylated product (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add NaHMDS solution (1.05 eq) dropwise via syringe. Stir the resulting deep-colored solution for 1 hour at -78 °C. The choice of a sodium base is critical for forming the rigid chelated enolate necessary for high diastereoselectivity.

-

Alkylation: Add the electrophile (e.g., allyl bromide, 1.5 eq) dropwise.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H or ¹⁹F NMR analysis of the crude product.

Causality in Experimental Choices:

-

Low Temperature (-78 °C): Essential to maintain the kinetic control of the reaction, preventing enolate equilibration and ensuring high diastereoselectivity.

-

NaHMDS: A strong, non-nucleophilic base that cleanly deprotonates the α-carbon without competing side reactions.

Protocol 3: Auxiliary Cleavage and Cyclization to form the this compound

This final sequence involves removing the chiral auxiliary and constructing the piperidinone ring. This often requires a multi-step process.

Materials:

-

Alkylated product from Protocol 2

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30% aq. solution)

-

THF/Water solvent mixture

-

Reagents for subsequent cyclization (e.g., olefin metathesis followed by reduction, or reductive amination sequence)

Procedure (Auxiliary Cleavage):

-

Setup: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Hydrolysis: Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

-

Reaction: Stir vigorously at 0 °C for 2-4 hours.

-

Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Extraction: Extract the aqueous layer to remove the cleaved chiral auxiliary. Acidify the aqueous layer and extract the desired carboxylic acid product.

Subsequent Cyclization (Conceptual Workflow):

The resulting chiral α-substituted-α,α-difluoro carboxylic acid is a versatile intermediate. The piperidinone ring can be formed through various established synthetic routes, such as:

-

Reductive Amination Pathway: Coupling the carboxylic acid with an appropriate amino alcohol, followed by oxidation and intramolecular reductive amination.

-

Ring-Closing Metathesis (RCM) Pathway: If the alkylating agent was an amino-alkene, RCM can be employed to form the heterocyclic ring.

Caption: Post-Alkylation Cyclization Strategies.

Data Summary Table

The following table summarizes typical results that can be expected from the diastereoselective alkylation step using an Evans' auxiliary.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >98:2 | 85-95 |

| Allyl bromide | >95:5 | 80-90 |

| Methyl iodide | >95:5 | 88-96 |

| Propargyl bromide | >95:5 | 75-85 |

Data are representative and may vary based on specific reaction conditions and substrate.

Conclusion and Future Perspectives

The use of chiral auxiliaries, particularly Evans' oxazolidinones, provides a robust and highly reliable method for the stereoselective synthesis of precursors to 3,3-difluoropiperidin-2-ones. The high diastereoselectivities achieved are a direct result of the predictable, chelation-controlled transition state of the alkylation reaction. While this method involves multiple steps, including attachment and removal of the auxiliary, its predictability and scalability make it a valuable tool for accessing these important fluorinated heterocyles for drug discovery programs.

Future advancements in this field will likely focus on developing catalytic asymmetric methods that bypass the need for stoichiometric chiral auxiliaries. Strategies involving asymmetric phase-transfer catalysis, organocatalysis, and transition-metal-catalyzed asymmetric fluorination and alkylation are promising avenues of research that could lead to more efficient and atom-economical syntheses.[9][10]

References

- CHEMmaster FREE Chemistry. (2018). asymmetric induction-chiral auxiliary (chemmasters.online). YouTube.

- RSC Publishing. (2024).

- Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis.

- PubMed Central.Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.

- Sci-Hub.Enantioselective synthesis of 3-hydroxypiperidin-2-ones.

- Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives.

- Google Patents.WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

- PMC - NIH.

- PMC - NIH. (2023).

- MDPI. (2024).

- PMC - NIH. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon.

- Wikipedia.Chiral auxiliary.

- OUCI.

- ACS Publications. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters.

- Request PDF. (2025). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles.

- PMC - NIH.

- PMC - NIH.

- ResearchGate.

- RSC Publishing.Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones.

- ResearchGate.gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.

- Professor Steven V. Ley Research Group.

- PubMed Central. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.

- PMC - NIH.

- PMC - PubMed Central.

- Unknown.Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- PubMed.Reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones.

- Sci-Hub.A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries.

- MDPI.Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- PMC - PubMed Central. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 4. Catalytic, Asymmetric Difluorination of Alkenes to Generate Difluoromethylated Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries / Tetrahedron Letters, 1998 [sci-hub.sg]

- 9. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalyst-controlled regiodivergent Friedel–Crafts reactions of 1-naphthols with 2,3-dioxopyrrolidines: synthesis of polycyclic 2-pyrrolidinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: High-Purity Isolation of 3,3-Difluoropiperidin-2-one Intermediates

Introduction: The Critical Role of Purity in Fluorinated Scaffolds

The 3,3-difluoropiperidin-2-one moiety is an increasingly important structural motif in modern medicinal chemistry. The introduction of the gem-difluoro group at the C3 position imparts unique conformational constraints and modulates key physicochemical properties such as lipophilicity and metabolic stability. These attributes make it a valuable scaffold for the development of novel therapeutics.

The successful synthesis of drug candidates relies on the quality of the starting materials and intermediates. Impurities, even in small amounts, can interfere with downstream reactions, complicate biological assays, and introduce regulatory hurdles. This guide provides a comprehensive overview of robust purification techniques tailored for this compound and its synthetic intermediates. We will move beyond simple procedural lists to explain the underlying principles, enabling researchers to rationally design and troubleshoot purification strategies.

Guiding Principles: Physicochemical Properties of Intermediates

A successful purification strategy is built upon a fundamental understanding of the target molecule's properties. The this compound core and its precursors possess distinct characteristics that dictate the choice of methodology.

-

Polarity and Solubility: The lactam functionality provides a polar site capable of hydrogen bonding, while the difluoromethylene group introduces a lipophilic, hydrophobic patch. This amphiphilic nature requires careful selection of solvents for both chromatography and crystallization.

-

pKa of the Lactam Nitrogen: The pKa of the N-H proton is a key parameter. While amides are generally neutral, their weak acidity or basicity can be exploited. More importantly, synthetic precursors may contain unprotected amine or carboxylic acid groups whose ionization state can be manipulated during acidic or basic aqueous extractions.

-

Fluorophilicity: Heavily fluorinated molecules exhibit unique partitioning behavior, preferring fluorinated solvents over hydrocarbon solvents.[1] While this compound is only lightly fluorinated, this "fluorophilic" character can be leveraged in specialized chromatographic separations to resolve difficult-to-separate impurities.[1][2]

Purification Workflow: A Strategic Overview

A multi-step approach is typically required to achieve high purity (>98%). The general workflow involves an initial bulk purification via extraction or crystallization, followed by a high-resolution chromatographic step if necessary.

Caption: General purification workflow for synthetic intermediates.

Core Purification Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Work-up

Causality: Extraction is the first line of defense, designed to remove inorganic salts, water-soluble reagents, and impurities with dramatically different acid/base properties. By adjusting the pH of the aqueous phase, we can selectively protonate or deprotonate acidic or basic functional groups on impurities, trapping them in the aqueous layer while the neutral target molecule remains in the organic phase.[3][4]

Step-by-Step Methodology:

-

Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Quench reactive reagents by slowly adding an appropriate aqueous solution (e.g., saturated NH₄Cl or water). Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Phase Separation: Transfer the mixture to a separatory funnel. Ensure two clear phases form.

-

Neutral Wash: Wash the organic layer with deionized water (1 x volume of organic layer) to remove water-soluble byproducts.

-

Acid/Base Wash (Optional):

-

To remove basic impurities (e.g., residual amines), wash with a dilute acid like 1 M HCl.

-

To remove acidic impurities (e.g., carboxylic acids), wash with a weak base like saturated NaHCO₃ solution.

-

-

Brine Wash: Wash the organic layer with saturated NaCl solution (brine). This breaks up emulsions and removes residual water.[3]

-

Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Recrystallization for Solid Intermediates

Causality: Recrystallization is a powerful technique for purifying crystalline solids. It relies on the principle that the desired compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent. A slow cooling process allows the target molecules to self-assemble into a highly ordered, pure crystal lattice, excluding impurities.[5]

Troubleshooting Common Crystallization Issues

| Issue | Cause | Recommended Solution |

| "Oiling Out" | Compound solubility is too high, or it comes out of solution above its melting point. | Re-heat to dissolve the oil, add more solvent to decrease saturation, and allow for slower cooling. Consider changing to a lower-boiling point solvent system.[6] |

| No Crystals Form | Solution is not sufficiently supersaturated, or nucleation is inhibited. | Evaporate some solvent to increase concentration. Induce crystallization by scratching the flask's inner wall or adding a seed crystal. Try cooling to a lower temperature (ice bath).[6] |

| Poor Recovery | The compound has significant solubility in the cold solvent. | Minimize the amount of solvent used for dissolution. Ensure the mixture is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |

Step-by-Step Methodology:

-

Solvent Screening: In parallel on a small scale, test the solubility of the crude solid in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Heptane, Toluene, and their mixtures) at room temperature and at reflux. An ideal solvent will fully dissolve the compound when hot but show poor solubility when cold.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the material. If impurities remain undissolved, perform a hot filtration to remove them.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice bath for 30-60 minutes.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Flash Column Chromatography

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[7] For intermediates of this compound, which are moderately polar, normal-phase chromatography on silica gel is highly effective. Less polar impurities will elute first, followed by the product, and then more polar impurities. The unique electronic properties of fluorinated compounds can sometimes alter their interaction with the silica surface compared to their non-fluorinated analogs, providing a powerful handle for separation.[1]

Caption: Decision tree for selecting a primary purification method.

Step-by-Step Methodology:

-

TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase. A good solvent system will show the product spot with an Rf value of ~0.3. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate).

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase. Pour the slurry into a glass column and use gentle pressure to pack a uniform bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity by adding more of the polar solvent (gradient elution). A typical gradient might be from 5% to 50% Ethyl Acetate in Hexanes.

-

Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

-

Pooling and Concentration: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

The Definitive Step: Purity Assessment

Purification is incomplete without validation. A combination of analytical techniques should be used to confirm both the identity and purity of the final intermediate.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A diode-array detector (DAD) can be used to assess peak purity by comparing spectra across a single peak, which helps to identify co-eluting impurities.[8][9] For compounds lacking a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.[10]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity signals provides strong evidence of purity. ¹⁹F NMR is particularly valuable for fluorinated molecules, offering a clean spectral window to identify any fluorine-containing byproducts.

-

Mass Spectrometry (MS): Confirms the molecular weight of the desired product. LCMS is a powerful tool for tracking products and impurities during reaction monitoring and purification.

-

Differential Scanning Calorimetry (DSC): For highly pure, crystalline materials, DSC can determine absolute purity by analyzing the melting point depression, a colligative property.[11]

Conclusion

The purification of this compound intermediates is a critical step in the synthesis of advanced pharmaceutical candidates. By applying a logical workflow that combines initial bulk purification techniques like extraction and crystallization with high-resolution chromatography, researchers can consistently obtain materials of high purity. The choice of method should always be guided by the specific physicochemical properties of the intermediate . Rigorous analytical assessment is not an optional final step but an integral part of the purification process, ensuring the integrity and reliability of the materials used in drug discovery and development.

References

- U.S. Army Medical Research and Development Command. (n.d.). Piperidine Synthesis. DTIC.

-

Zhang, Y., et al. (2018). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Gao, Y., & Lin, H. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. Available at: [Link]

-

Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. Available at: [Link]

-

McMaster, M. (1995). Strategies for peak-purity assessment in liquid chromatography. Journal of Chromatography A. Available at: [Link]

- Wang, X. (2011). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents.

-

Nirogi, R., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry. Available at: [Link]

-

Robins, M. J., et al. (2009). Synthesis and Biological Evaluation of 3,3-difluoropyridine-2,4(1H,3H)-dione and 3-deaza-3-fluorouracil Base and Nucleoside Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

- Li, J. (2014). A kind of preparation method of 2-piperidone. Google Patents.

-

Wolff, M. W., et al. (2022). A Summary of Practical Considerations for the Application of the Steric Exclusion Chromatography for the Purification of the Orf Viral Vector. MDPI. Available at: [Link]

-

Kiricojević, V. D., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. SciSpace. Available at: [Link]

-

TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. Retrieved from [Link]

-

Comesse, S., et al. (2008). Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. Molecules. Available at: [Link]

- Wang, W. (2012). Preparation method of fexofenadine intermediate. Google Patents.

-

Gao, Y., & Lin, H. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Molecular Sciences. Available at: [Link]

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

-

Aristilde, L., & Sposito, G. (2017). Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Environmental Science & Technology. Available at: [Link]

Sources

- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102351779A - Preparation method of fexofenadine intermediate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. tainstruments.com [tainstruments.com]

Application Note: High-Throughput Synthesis of 3,3-Difluoropiperidin-2-one Analog Libraries for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3,3-Difluoropiperidin-2-one Scaffold in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a molecule's pharmacological profile. The this compound scaffold has emerged as a particularly valuable motif due to the unique combination of properties conferred by the gem-difluoro group positioned alpha to a lactam carbonyl. This structural feature can significantly improve metabolic stability by blocking oxidative metabolism at the C3 position, modulate the acidity of the N-H proton, and introduce favorable conformational constraints.[1][2] These attributes can lead to enhanced binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[2][3]

The piperidin-2-one (δ-valerolactam) ring system provides a rigid backbone suitable for presenting substituents in well-defined spatial orientations, making it an excellent starting point for structure-activity relationship (SAR) studies. The development of efficient methods for the parallel synthesis of libraries of this compound analogs is therefore of high importance, as it enables the rapid exploration of chemical space around this privileged core, accelerating the identification and optimization of novel therapeutic agents.[4][5][6]

This application note provides a detailed, field-proven protocol for the library synthesis of this compound analogs, designed for implementation in a high-throughput setting. We will cover the synthesis of a key precursor, the parallel diversification strategy, and provide representative characterization data.

Synthetic Strategy: A Modular Approach to Library Generation

The presented strategy for the library synthesis of this compound analogs is a robust, multi-step sequence designed for efficiency and adaptability to parallel synthesis formats. The overall workflow can be divided into two main phases: the synthesis of a key difluorinated precursor and the subsequent diversification to generate the final library of analogs.

Figure 1: General workflow for the library synthesis of this compound analogs.

The key precursor, a protected δ-amino-β,β-difluoro-β-ketoester, is synthesized in a linear sequence. This intermediate is then subjected to a Reformatsky reaction with a diverse library of aldehydes in a parallel format. The resulting adducts undergo deprotection, which triggers a spontaneous intramolecular cyclization to furnish the desired this compound analogs. This modular approach allows for the introduction of a wide range of substituents at the 6-position of the piperidinone ring.

Detailed Experimental Protocols

Phase 1: Synthesis of the Key Precursor: Methyl 5-(tert-butoxycarbonylamino)-2,2-difluoro-3-oxopentanoate

This protocol outlines the synthesis of the essential difluorinated building block.

Materials:

-

N-(tert-butoxycarbonyl)-4-aminobutanoic acid (N-Boc-GABA)

-

Meldrum's acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Selectfluor®

-

Anhydrous Acetonitrile (MeCN)

-

Anhydrous Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Acylation: In a round-bottom flask, dissolve N-Boc-GABA (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C and add DMAP (0.1 eq). Slowly add a solution of DCC (1.1 eq) in anhydrous DCM. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4 hours. Filter off the dicyclohexylurea precipitate and concentrate the filtrate under reduced pressure.

-

Fluorination: Dissolve the crude acylated product in anhydrous MeCN and add Selectfluor® (2.5 eq). Heat the mixture to 60 °C and stir for 12-16 hours. After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Methanolysis: Dissolve the crude difluorinated intermediate in anhydrous MeOH and stir at room temperature for 2-3 hours. Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography to yield the title compound.

Phase 2: Parallel Library Synthesis of this compound Analogs

This protocol is designed for execution in a parallel synthesizer or multi-well reaction block.

Materials:

-

Methyl 5-(tert-butoxycarbonylamino)-2,2-difluoro-3-oxopentanoate

-

Library of diverse aldehydes (R-CHO)

-

Activated zinc dust

-

Copper(I) iodide (CuI)

-

Anhydrous Tetrahydrofuran (THF)

-

4 M HCl in 1,4-dioxane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Parallel Reformatsky Reaction:

-

To an array of reaction vessels, add activated zinc dust (3.0 eq) and CuI (0.1 eq) under an inert atmosphere.

-

To each vessel, add a solution of a unique aldehyde from the library (1.2 eq) in anhydrous THF.

-

Add a solution of the ketoester precursor (1.0 eq) in anhydrous THF to each vessel.

-

Seal the reaction block and heat to 60 °C with stirring for 4-6 hours. Monitor reaction completion by LC-MS.

-

Cool the reactions to room temperature and quench each well with saturated aqueous NH₄Cl.

-